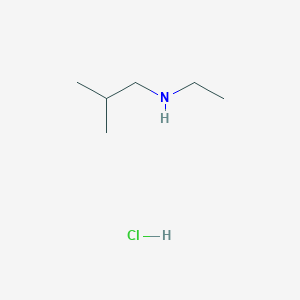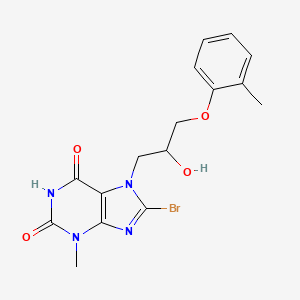
2,3,4-Trimethylpyrrolidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trimethylpyrrolidine;hydrochloride is a chemical compound with the molecular formula C7H16ClN. It is a white crystalline powder that is soluble in water. This compound is used in various scientific research applications, particularly in organic synthesis as a chiral auxiliary.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethylpyrrolidine;hydrochloride typically involves the reaction of 2,3,4-trimethylpyrrolidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:
Starting Material: 2,3,4-Trimethylpyrrolidine.
Reaction with Hydrochloric Acid: The starting material is reacted with hydrochloric acid to form the hydrochloride salt.
Purification: The product is purified through recrystallization to obtain the final compound in a pure form.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and involves the use of industrial-grade reagents and equipment .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Trimethylpyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
2,3,4-Trimethylpyrrolidine;hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Mecanismo De Acción
The mechanism of action of 2,3,4-Trimethylpyrrolidine;hydrochloride involves its role as a chiral auxiliary. It forms a complex with the substrate, which then undergoes a reaction to form the desired product. The stereochemistry of the product is controlled by the chiral auxiliary, which dictates the orientation of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethylpyrrolidine;hydrochloride: Similar in structure but differs in the position of methyl groups.
2,3,3-Trimethylpyrrolidine;hydrochloride: Another structural isomer with different methyl group positions
Uniqueness
2,3,4-Trimethylpyrrolidine;hydrochloride is unique due to its specific arrangement of methyl groups, which imparts distinct stereochemical properties. This makes it particularly useful as a chiral auxiliary in organic synthesis, allowing for precise control over the stereochemistry of the products.
Propiedades
IUPAC Name |
2,3,4-trimethylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-5-4-8-7(3)6(5)2;/h5-8H,4H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSNRVBQMLWGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(C1C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide](/img/structure/B2928594.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2928595.png)
![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine](/img/structure/B2928596.png)
![Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/new.no-structure.jpg)
![N-[1-(furan-3-yl)propan-2-yl]furan-3-carboxamide](/img/structure/B2928600.png)
![N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2928601.png)

![2-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)butanamide](/img/structure/B2928604.png)
![1-cyclopentanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B2928605.png)
![1-(4-chlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-3-yl)methyl]thiourea](/img/structure/B2928606.png)
![3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B2928607.png)


![N-[(2-bromophenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2928614.png)
